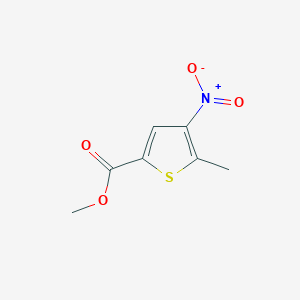
Methyl 5-methyl-4-nitrothiophene-2-carboxylate
Cat. No. B1594128
Key on ui cas rn:
56921-01-8
M. Wt: 201.2 g/mol
InChI Key: QXIFGUCZQLEFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07973026B2
Procedure details


Fuming nitric acid (3 eq.) was added dropwise to Ac2O (5 eq.) at −20° C., then 5-methyl-2-thiophenecarboxylic acid (1 eq.) was added portion-wise and the mixture placed in an ice bath. After stirring at 0° C. for 1.5 h the reaction mixture was poured into ice, and when the ice was molten the precipitate was filtered off (66%). To a 1M solution of the latter in MeOH, conc. H2SO4 (1.4 eq.) was added at RT. The mixture was stirred overnight at reflux. All volatiles were evaporated i. vac., then the residual material was mixed with water and the resulting solution extracted with EtOAc; the organic layer was washed with sat. NaHCO3 and brine, dried over Na2SO4 and concentrated (98%). 1H-NMR (400 MHz, CDCl3, 300 K, δ) 8.21 (1H, s), 3.93 (s, 3H), 2.85 (s, 3H).



[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].C[C:6]([O:8][C:9]([CH3:11])=[O:10])=O.CC1[S:17][C:16]([C:18](O)=O)=[CH:15][CH:14]=1.OS(O)(=O)=O>CO>[CH3:18][C:16]1[S:17][C:11]([C:9]([O:8][CH3:6])=[O:10])=[CH:14][C:15]=1[N+:1]([O-:4])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(S1)C(=O)O
|
Step Three
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring at 0° C. for 1.5 h the reaction mixture
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the mixture placed in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off (66%)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
All volatiles were evaporated i
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
, then the residual material was mixed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solution extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with sat. NaHCO3 and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated (98%)
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
